molecular formula C6H7N5O B1207432 1-Methylguanine CAS No. 938-85-2

1-Methylguanine

Cat. No.: B1207432
CAS No.: 938-85-2
M. Wt: 165.15 g/mol
InChI Key: RFLVMTUMFYRZCB-UHFFFAOYSA-N
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Description

1-Methylguanine is a naturally occurring modified purine derived from transfer ribonucleic acid (tRNA). It is found in elevated levels in the serum and urine of cancer patients. This compound is a methylated form of guanine, one of the four main nucleobases found in the nucleic acids deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). The presence of this compound in biological systems is often associated with the methylation of nucleic acids, which can have significant biological implications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylguanine can be synthesized through the methylation of guanine. This process typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is carried out in an aqueous or organic solvent, and the product is purified through crystallization from water or 50% aqueous acetic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is often produced in solid form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions: 1-Methylguanine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Oxidizing agents such as hydrogen peroxide can be used.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride can be used.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methylguanine has several scientific research applications:

    Chemistry: Used as a model compound to study methylation and demethylation processes in nucleic acids.

    Biology: Investigated for its role in the regulation of gene expression and epigenetic modifications.

    Medicine: Studied as a potential biomarker for cancer diagnosis and prognosis due to its elevated levels in cancer patients.

    Industry: Utilized in the development of nucleic acid-based therapeutics and diagnostic tools

Mechanism of Action

1-Methylguanine exerts its effects primarily through its incorporation into nucleic acids. This incorporation can alter base pairing, affect transcription, and influence protein binding. The presence of this compound can lead to structural changes in RNA secondary and tertiary structures, impacting gene expression and cellular processes. Additionally, it can be involved in the repair mechanisms for alkylation damage in DNA, with enzymes such as AlkB proteins playing a crucial role in demethylation .

Comparison with Similar Compounds

Uniqueness of 1-Methylguanine: this compound is unique due to its specific methylation at the N1 position, which significantly impacts its chemical and biological properties. Unlike other methylated guanines, this compound is particularly associated with cancer biomarkers and has distinct roles in DNA repair mechanisms .

Properties

IUPAC Name

2-amino-1-methyl-7H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-11-5(12)3-4(9-2-8-3)10-6(11)7/h2H,1H3,(H2,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLVMTUMFYRZCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(N=CN2)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4049377
Record name 1-Methylguanine
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Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Methylguanine
Source Human Metabolome Database (HMDB)
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CAS No.

938-85-2
Record name 1-Methylguanine
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Record name 1-Methylguanine
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Record name 1-Methylguanine
Source DTP/NCI
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Record name 1-Methylguanine
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Record name 2-amino-1,7-dihydro-1-methyl-6H-purin-6-one
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Record name 1-METHYLGUANINE
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Record name 1-Methylguanine
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URL http://www.hmdb.ca/metabolites/HMDB0003282
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-methylguanine affect DNA replication and transcription?

A1: [this compound can block DNA replication and transcription [, ]]. This blockage occurs because the methyl group at the N1 position of guanine interferes with the Watson-Crick base pairing, preventing the accurate replication or transcription of the DNA strand.

Q2: What is the primary mechanism for repairing this compound lesions in DNA?

A2: The primary mechanism for repairing this compound (1-meG) lesions in DNA is direct reversal repair by the enzyme AlkB [, , ]. AlkB is a Fe(II)- and α-ketoglutarate-dependent dioxygenase that directly removes the methyl group from 1-meG, restoring the guanine base to its normal structure [, ].

Q3: Are there other repair pathways involved in the removal of this compound from DNA?

A3: While AlkB is the primary enzyme for direct reversal of 1-meG, research suggests that human 3-methyladenine DNA glycosylase (AAG) also plays a role []. This finding suggests some redundancy in the repair pathways for this lesion, highlighting its biological importance.

Q4: Does the repair efficiency of this compound differ between single-stranded and double-stranded DNA?

A4: Yes, studies have shown that the AlkB enzyme, as well as its human homologues ABH2 and ABH3, repair 1-meG more efficiently in single-stranded DNA than in double-stranded DNA [, , ]. This preference suggests that single-stranded DNA, which is transiently present during replication and transcription, might be more susceptible to 1-meG-induced damage.

Q5: How does the presence of AlkB affect the mutagenicity of this compound?

A5: [The presence of AlkB significantly reduces the mutagenic potential of this compound []]. In AlkB-deficient E. coli, 1-meG showed a high mutation rate, but this mutagenicity was completely abolished in AlkB-proficient cells, demonstrating the crucial role of AlkB in preventing 1-meG-induced mutations [].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C6H7N5O, and its molecular weight is 165.15 g/mol.

Q7: Are there any specific spectroscopic data available for identifying this compound?

A7: UV-Vis absorption, circular dichroism, and fluorescence spectroscopy have been used to characterize this compound and its derivatives [, ]. These techniques provide information about the electronic structure and interactions of the molecule, aiding in its identification and differentiation from other purine bases.

Q8: How does the methylation at the N1 position affect the tautomeric properties of guanine?

A8: [Methylation at the N1 position locks guanine in its keto form []]. This alteration significantly impacts its hydrogen bonding capabilities and interactions with other molecules compared to the unmethylated guanine, which exists in a tautomeric equilibrium between keto and enol forms.

Q9: What is the significance of elevated levels of methylated purines, including this compound, in cancer patients?

A9: Elevated levels of methylated purines, including this compound, have been observed in the serum and urine of cancer patients [, , , ]. This observation suggests a potential link between altered purine metabolism and cancer development, making these methylated purines potential biomarkers for cancer diagnosis or prognosis.

Q10: Can this compound induce cell transformation and tumor formation?

A10: Yes, studies have shown that chronic exposure to this compound can transform Chinese hamster embryo cells, leading to altered growth properties and tumorigenicity in nude mice [, ]. These findings suggest that 1-meG might act as a carcinogen, contributing to tumor development.

Q11: Are there any dietary factors that could influence the levels of this compound and other modified nucleobases in the body?

A11: Research suggests that dietary factors, such as the intake of selenium, zinc, and copper, may influence the excretion of modified nucleobases, including this compound, in rats []. This finding emphasizes the potential impact of dietary interventions on modulating DNA damage and repair processes.

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